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molecular formula C15H24O B8417485 3-(p-Tert.butyl-phenyl)-1,2-dimethyl-propanol

3-(p-Tert.butyl-phenyl)-1,2-dimethyl-propanol

Cat. No. B8417485
M. Wt: 220.35 g/mol
InChI Key: SNCACVAERORLFS-UHFFFAOYSA-N
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Patent
US04241058

Procedure details

65 g of 3-(p-tert.butyl-phenyl)-1,2-dimethyl-allyl alcohol are dissolved in 650 ml of alcohol and treated with 6 g of 5% palladium/carbon while gassing with nitrogen. The mixture is hydrogenated until the hydrogen uptake has been completed. Subsequently, the catalyst is removed by filtration and the alcohol filtrate is evaporated. By distillation there is obtained pure 3-(p-tert.butyl-phenyl)-1,2-dimethyl-propanol of boiling point 110° C./0.03 Torr.
Name
3-(p-tert.butyl-phenyl)-1,2-dimethyl-allyl alcohol
Quantity
65 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:16])[CH:13]([OH:15])[CH3:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pd]>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:16])[CH:13]([CH3:14])[OH:15])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(p-tert.butyl-phenyl)-1,2-dimethyl-allyl alcohol
Quantity
65 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(C(C)O)C
Name
alcohol
Quantity
650 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the alcohol filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation there

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(C(O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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